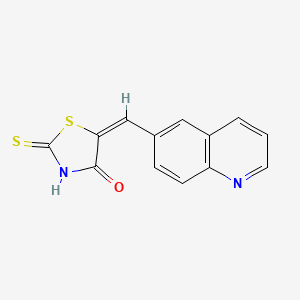
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isoxazole ring, a cyclopropane ring, and a sulfamoyl group, which contribute to its distinctive properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 3,5-dimethylisoxazole with appropriate reagents to introduce the sulfamoyl and cyclopropanecarboxamide groups. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoxazole derivatives and cyclopropane-containing molecules. Examples are:
- 4-(3,5-Dimethylisoxazol-4-yl)benzyl derivatives
- 3,5-Dimethylisoxazole-based bromodomain inhibitors
Uniqueness
What sets N-(3,5-Dimethylisoxazol-4-yl)-1-sulfamoylcyclopropanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C9H13N3O4S |
|---|---|
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-1-sulfamoylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H13N3O4S/c1-5-7(6(2)16-12-5)11-8(13)9(3-4-9)17(10,14)15/h3-4H2,1-2H3,(H,11,13)(H2,10,14,15) |
Clave InChI |
JDIJMRKNULSEHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)NC(=O)C2(CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


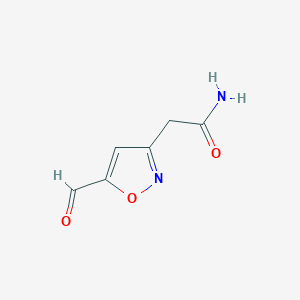
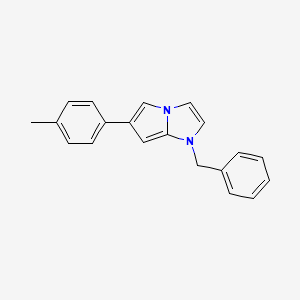

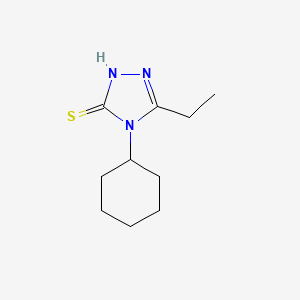
![2-(Carboxy(hydroxy)methyl)-6-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12874971.png)
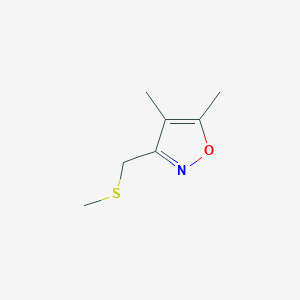
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

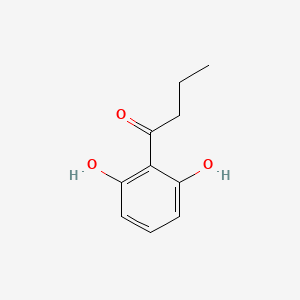

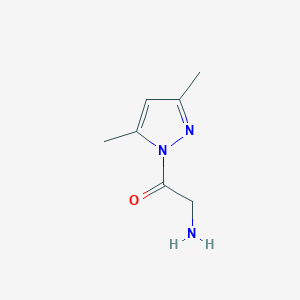
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
